molecular formula C23H24N4O5 B15104385 N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B15104385
M. Wt: 436.5 g/mol
InChI Key: RNMQQKLKWQYIAO-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a synthetic small molecule characterized by three key structural motifs:

  • A 2,4-dimethoxyphenyl group attached to the acetamide nitrogen.
  • A piperazine ring linked to the carbonyl group of the acetamide.
  • An indole-2-carbonyl moiety substituted on the piperazine.

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide

InChI

InChI=1S/C23H24N4O5/c1-31-16-7-8-18(20(14-16)32-2)25-21(28)23(30)27-11-9-26(10-12-27)22(29)19-13-15-5-3-4-6-17(15)24-19/h3-8,13-14,24H,9-12H2,1-2H3,(H,25,28)

InChI Key

RNMQQKLKWQYIAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps, including the formation of the indole and piperazine moieties, followed by their coupling with the dimethoxyphenyl group. Common reagents used in these reactions include:

    Indole synthesis: Fischer indole synthesis using phenylhydrazine and ketones.

    Piperazine formation: Cyclization reactions involving ethylenediamine derivatives.

    Coupling reactions: Amide bond formation using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole and piperazine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into nucleic acids to affect gene expression.

Comparison with Similar Compounds

Research Findings and Data

Anticancer Activity of Indole-Piperazine Hybrids

  • Compound 2e (indole-3-yl) achieved a binding energy of -9.2 kcal/mol with MDM2-p53, while dimethoxyphenyl analogues are hypothesized to improve this due to enhanced hydrophobic interactions .
  • Piperazine-containing benzothiazoles (e.g., ) showed IC50 values of 1.2–8.7 µM against breast cancer cells, suggesting the target compound’s indole moiety could further optimize potency.

Physicochemical Properties

  • Solubility : Piperazine derivatives generally exhibit >50 µg/mL solubility in aqueous buffers (pH 7.4), but dimethoxyphenyl substitution may reduce this to ~20 µg/mL .
  • LogP : Calculated logP for the target compound is ~3.8, compared to 2.5–4.1 for analogues in .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C23H25N3O4C_{23}H_{25}N_{3}O_{4} with a molecular weight of 407.5 g/mol. The compound features a complex structure that includes a piperazine ring, an indole moiety, and methoxy groups, which contribute to its biological activity.

Structural Information

PropertyValue
Molecular FormulaC23H25N3O4
Molecular Weight407.5 g/mol
SMILESCOc1ccc(CC(=O)N2CCN(C(=O)c3cc4ccccc4[nH]3)CC2)cc1OC
InChI KeyDVZWARAGEKCJTH-UHFFFAOYSA-N

The biological activity of this compound primarily involves modulation of neurotransmitter systems. Preliminary studies suggest that this compound may interact with serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and anxiety responses.

Key Findings

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, this compound was administered over a period of two weeks. Results indicated significant reductions in depressive-like behaviors measured by the forced swim test and tail suspension test. The compound's ability to enhance serotonergic signaling was confirmed through microdialysis techniques .

Case Study 2: Anxiety Reduction

Another study focused on the anxiolytic properties of the compound. It was found to significantly reduce anxiety-like behaviors in the elevated plus maze test compared to control groups. This effect was attributed to its action on serotonin receptors, reinforcing its potential as a dual-action antidepressant and anxiolytic agent .

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